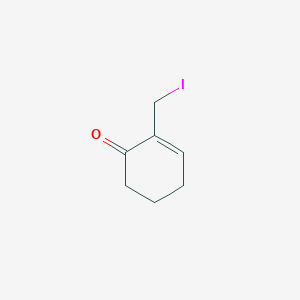
2-(Iodomethyl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodomethyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C7H9IO It is a derivative of cyclohexenone, where an iodine atom is attached to the methyl group at the second position of the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)cyclohex-2-en-1-one typically involves the iodination of cyclohexenone derivatives. One common method is the reaction of cyclohex-2-en-1-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Iodomethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Reduction Reactions: The compound can be reduced to form cyclohexenone derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexenone derivatives with additional oxygen-containing functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium cyanide in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azido, thiocyanato, or cyano derivatives.
Reduction: Formation of cyclohexenone derivatives with reduced functional groups.
Oxidation: Formation of cyclohexenone derivatives with additional oxygen-containing groups.
Aplicaciones Científicas De Investigación
2-(Iodomethyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Iodomethyl)cyclohex-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a good leaving group, making the compound highly reactive in substitution reactions. The cyclohexenone ring can participate in various addition and elimination reactions, contributing to its versatility in chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-en-1-one: A parent compound with similar reactivity but lacks the iodine substituent.
2-Bromomethylcyclohex-2-en-1-one: Similar structure with a bromine atom instead of iodine, showing different reactivity due to the nature of the halogen.
2-Chloromethylcyclohex-2-en-1-one: Another halogenated derivative with chlorine, exhibiting distinct chemical properties.
Uniqueness
2-(Iodomethyl)cyclohex-2-en-1-one is unique due to the presence of the iodine atom, which imparts specific reactivity patterns and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various research applications.
Propiedades
Número CAS |
105956-33-0 |
|---|---|
Fórmula molecular |
C7H9IO |
Peso molecular |
236.05 g/mol |
Nombre IUPAC |
2-(iodomethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H9IO/c8-5-6-3-1-2-4-7(6)9/h3H,1-2,4-5H2 |
Clave InChI |
OOXRMVYIOFKWJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C(=O)C1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


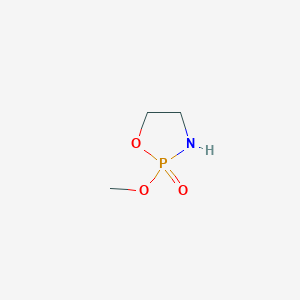
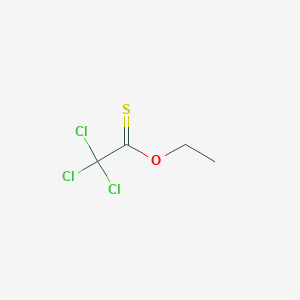
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
silanol](/img/structure/B14317819.png)

![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)
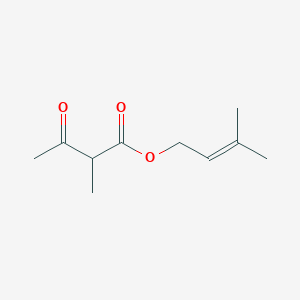
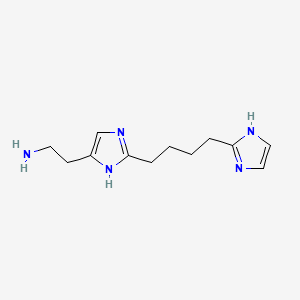
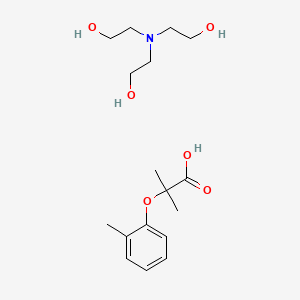
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)

![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
